2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid
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Overview
Description
2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a hydroxymethyl group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid typically involves the chlorination of a phenylacetic acid derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2-chloro-4-formylphenylacetic acid with a reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 2-[2-Carboxy-4-(hydroxymethyl)phenyl]acetic acid.
Reduction: 2-[2-Hydroxy-4-(hydroxymethyl)phenyl]acetic acid.
Substitution: 2-[2-Hydroxy-4-(hydroxymethyl)phenyl]acetic acid derivatives.
Scientific Research Applications
2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-4-(methyl)phenyl]acetic acid
- 2-[2-Chloro-4-(hydroxy)phenyl]acetic acid
- 2-[2-Bromo-4-(hydroxymethyl)phenyl]acetic acid
Uniqueness
2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid is unique due to the presence of both a chloro and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[2-chloro-4-(hydroxymethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3,11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTDRJCOCXPZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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